
Sodium 1H-pyrrole-2-sulfinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 1H-pyrrole-2-sulfinate is an organosulfur compound that has garnered significant attention due to its versatile reactivity and potential applications in various fields. This compound is a sodium salt of 1H-pyrrole-2-sulfinic acid and is known for its stability and ease of handling compared to its parent sulfinic acid. It is widely used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium 1H-pyrrole-2-sulfinate typically involves the reaction of 1H-pyrrole-2-sulfinic acid with a sodium base. One common method is the reduction of sulfonyl chlorides using sodium sulfite . This reaction is carried out under controlled conditions to ensure the formation of the desired sulfinate salt.
Industrial Production Methods: Industrial production of this compound often involves large-scale reduction processes using sodium sulfite or other reducing agents. The reaction conditions are optimized to maximize yield and purity, and the product is typically isolated through crystallization or other purification techniques .
化学反应分析
Types of Reactions: Sodium 1H-pyrrole-2-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form thiols or other sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Sulfonates: Formed through oxidation.
Thiols: Formed through reduction.
Substituted Pyrroles: Formed through nucleophilic substitution.
科学研究应用
Sodium 1H-pyrrole-2-sulfinate has a wide range of applications in scientific research:
Biology: Investigated for its potential role in biological systems, particularly in the study of sulfur metabolism and enzyme function.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
作用机制
The mechanism of action of sodium 1H-pyrrole-2-sulfinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. It can participate in various chemical transformations, including:
Nucleophilic Attack: The sulfinate group can act as a nucleophile, attacking electrophilic centers in other molecules.
Electrophilic Attack: The pyrrole ring can act as an electrophile, undergoing substitution reactions with nucleophiles.
相似化合物的比较
Sodium 1H-pyrrole-2-sulfinate can be compared with other similar compounds, such as:
Sodium benzenesulfinate: Similar in reactivity but differs in the aromatic ring structure.
Sodium methanesulfinate: Similar in reactivity but differs in the alkyl group attached to the sulfinate.
Sodium toluenesulfinate: Similar in reactivity but differs in the presence of a methyl group on the aromatic ring.
Uniqueness: this compound is unique due to its pyrrole ring structure, which imparts distinct reactivity and stability compared to other sulfinates. This makes it particularly valuable in the synthesis of heterocyclic compounds and in applications requiring specific sulfur-containing functionalities .
属性
分子式 |
C4H4NNaO2S |
|---|---|
分子量 |
153.14 g/mol |
IUPAC 名称 |
sodium;1H-pyrrole-2-sulfinate |
InChI |
InChI=1S/C4H5NO2S.Na/c6-8(7)4-2-1-3-5-4;/h1-3,5H,(H,6,7);/q;+1/p-1 |
InChI 键 |
NKGMCFIGAQJWRT-UHFFFAOYSA-M |
规范 SMILES |
C1=CNC(=C1)S(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[5-Bromo-2-(trifluoromethyl)-4-pyridyl]ethanol](/img/structure/B12976253.png)
![5-Azaspiro[3.6]decan-6-one](/img/structure/B12976261.png)
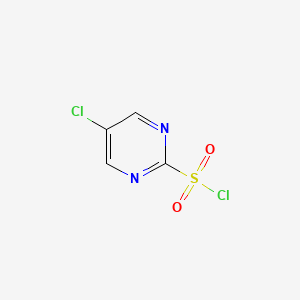
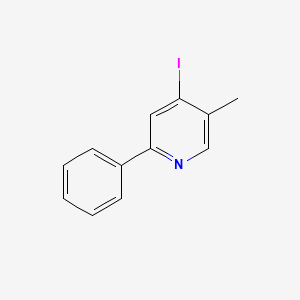
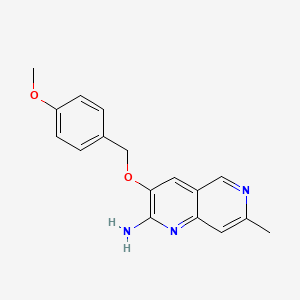
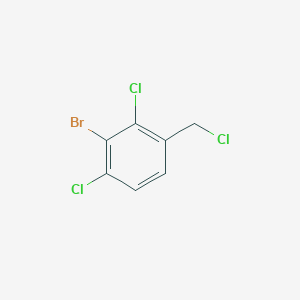
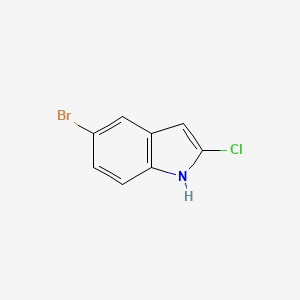
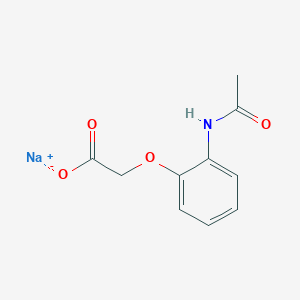
![(3AR,6S,6aR)-6-((R)-1-((tert-butyldimethylsilyl)oxy)ethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one](/img/structure/B12976301.png)
![Methyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxylate](/img/structure/B12976307.png)
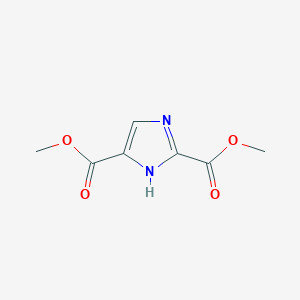
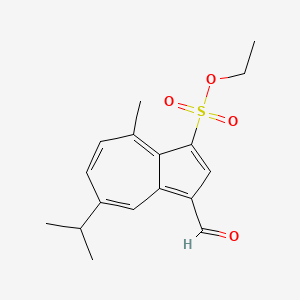

![1-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine](/img/structure/B12976344.png)
